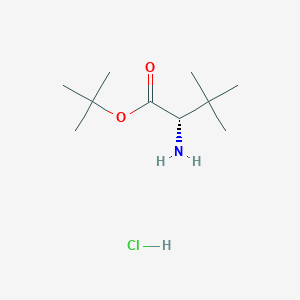
2,4-Dimethyl-5-nitro-benzenesulfonyl chloride
Vue d'ensemble
Description
Benzenesulfonyl chloride is a type of organic compound known as an arylsulfonyl chloride . It’s highly reactive and used in the synthesis of various other compounds .
Synthesis Analysis
Sulfonyl chlorides, like benzenesulfonyl chloride, are typically synthesized from the corresponding sulfonic acid using a chlorinating agent . They are highly reactive towards water and other nucleophiles due to the good leaving group (Cl) .Molecular Structure Analysis
The molecular structure of a sulfonyl chloride generally consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an aromatic ring .Chemical Reactions Analysis
Sulfonyl chlorides are highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems .Applications De Recherche Scientifique
Synthesis and Molecular Structure
2,4-Dimethyl-5-nitro-benzenesulfonyl chloride is used in the synthesis of sterically hindered organic molecules. Rublova et al. (2017) synthesized structural isomers of this compound, which were characterized by X-ray single crystal diffraction. These compounds are organized as molecular crystals and are linked into frameworks by hydrogen bonds. Quantum-chemical calculations of their electronic structure were also performed (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Chemical Transformations and Applications
The compound is used in various chemical transformations. Fülöpová and Soural (2015) reviewed its application in solid-phase synthesis, where polymer-supported benzenesulfonamides prepared from 2/4-nitrobenzenesulfonyl chloride were key intermediates in producing diverse privileged scaffolds (Fülöpová & Soural, 2015).
Analytical Chemistry Applications
In analytical chemistry, 2,4-Dimethyl-5-nitro-benzenesulfonyl chloride is used for derivatizing aliphatic amines in water samples. Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in wastewater and surface water using this compound. Their methods involved derivatization of amines with 2,4-dimethyl-5-nitro-benzenesulfonyl chloride and subsequent gas chromatography-mass spectrometry analysis (Sacher, Lenz, & Brauch, 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-6(2)8(15(9,13)14)4-7(5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYQATRTLGVNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)







![Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1426068.png)

